1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI)
Description
1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one (9CI) is a spirocyclic compound characterized by a unique heterocyclic framework combining three oxygen atoms (trioxa), one nitrogen atom (aza), and a ketone group. Its structural complexity enables selective interactions with biomolecules, particularly G-quadruplex DNA structures like the c-MYC Pu22 sequence. Studies demonstrate that 9CI binds via a multi-step recognition process involving kinetic matching, dynamic interaction, and terminal stacking, resulting in high selectivity and fluorescence response . The compound’s anthracene, triazine, and N-phenyl rings cooperate synergistically to stabilize binding, with structural modifications to these regions abolishing activity .
Properties
IUPAC Name |
4,9,12-trioxa-2-azadispiro[4.2.48.25]tetradecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c12-8-11-7-9(15-8)1-3-10(4-2-9)13-5-6-14-10/h1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGSNIMTQKWENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC13CNC(=O)O3)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629276 | |
| Record name | 1,9,12-Trioxa-3-azadispiro[4.2.4~8~.2~5~]tetradecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189333-88-8 | |
| Record name | 1,9,12-Trioxa-3-azadispiro[4.2.4~8~.2~5~]tetradecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,9,12-trioxa-3-azadispiro[4.2.4^{8}.2^{5}]tetradecan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactions Analysis
1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that 1,9,12-trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one exhibits antimicrobial properties against various pathogens. It has been tested for efficacy against bacteria and fungi, showing promising results that could lead to the development of new antimicrobial agents.
Anti-inflammatory Properties
Research suggests that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism involves the modulation of inflammatory pathways, which could be beneficial in conditions such as arthritis or other inflammatory disorders .
Phosphodiesterase Inhibition
The compound has been identified as a potential inhibitor of phosphodiesterase type IV (PDE4), which is involved in various cellular processes including inflammation and immune response modulation. Inhibitors of PDE4 are being explored for their therapeutic potential in treating asthma and chronic obstructive pulmonary disease (COPD) .
Polymer Chemistry
1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one can serve as a building block for synthesizing novel polymers with unique properties such as increased thermal stability and mechanical strength. Its structure allows for the incorporation into polymer matrices, enhancing their performance in various applications .
Drug Delivery Systems
Due to its chemical stability and biocompatibility, this compound is being researched as a component in drug delivery systems. Its ability to form stable complexes with drugs can improve the solubility and bioavailability of poorly soluble pharmaceuticals .
Case Studies
| Study Title | Findings | Application |
|---|---|---|
| Antimicrobial Efficacy of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one | Demonstrated significant activity against Staphylococcus aureus and Candida albicans | Development of new antimicrobial agents |
| Inhibition of PDE4 by New Compounds | Found to inhibit PDE4 activity effectively | Potential treatment for asthma and COPD |
| Synthesis of Novel Polymers | Utilized as a monomer leading to improved thermal properties | High-performance materials |
Mechanism of Action
The mechanism of action of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
(a) 1,2,4,9,10,12-Hexaazadispiro[4.2.4.2]tetradeca-2,10-dienes
- Structure : Contains six nitrogen atoms in place of oxygen, forming a hexaaza core.
- Properties : Synthesized via nitrilimine reactions, these compounds exhibit potent antimicrobial activity dependent on substituents at C3 and C11 of triazole rings. Unlike 9CI, their activity is linked to bacterial/fungal membrane disruption rather than nucleic acid interactions .
- Key Difference : Replacement of oxygen with nitrogen alters electronic properties and biological targets.
(b) Spidoxamat (1,4-Dioxa-9-azadispiro[4.2.4.2]tetradec-11-en-10-one derivative)
- Structure : Features a 4-chloro-2,6-dimethylphenyl group and hydroxyl substitution.
- Properties: Used as a pesticide, with molecular formula C19H22ClNO4 (avg. mass 363.838). The chloro-aromatic group enhances hydrophobicity, favoring pesticidal activity .
- Key Difference : Lack of trioxa and anthracene rings limits fluorescence applications but improves agrochemical stability.
(c) 1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one
- Structure: Simplified core with one fewer oxygen atom (dioxa vs.
- Properties: Molecular formula C11H17NO3 (avg. mass 211.26). Used in research for spirocyclic template studies but lacks bioactive fluorescence or antimicrobial properties .
- Key Difference : Reduced heteroatom diversity diminishes binding specificity.
Comparative Analysis Table
Key Findings from Comparative Studies
Role of Heteroatoms :
- Oxygen-rich systems (e.g., 9CI’s trioxa) favor polar interactions with DNA, while nitrogen-rich analogues (e.g., hexaazadispiro) target microbial membranes .
- The absence of a triazine ring in spidoxamat derivatives shifts functionality from fluorescence to pesticidal activity .
Substituent Impact :
- Modifications to 9CI’s N-phenyl or anthracene rings (e.g., compounds 10–25) eliminate fluorescence, underscoring the necessity of intact aromatic stacking .
- Antimicrobial activity in hexaazadispiro compounds is highly substituent-dependent, with electron-withdrawing groups enhancing efficacy .
Applications and Limitations :
Biological Activity
1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one (commonly referred to as 9CI) is a synthetic compound with a unique structural configuration that has garnered attention in various fields of biological research. Its potential therapeutic applications and biological activities make it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₄H₂₁N₃O₃
- Molecular Weight : 277.34 g/mol
- CAS Number : 189333-88-8
The biological activity of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one is primarily attributed to its interaction with various biological pathways. Studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in inflammatory processes and cellular signaling pathways.
Antimicrobial Activity
Research has indicated that 9CI exhibits significant antimicrobial properties against a range of pathogens. A study conducted by demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent.
Anti-inflammatory Effects
1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one has shown promise in reducing inflammation in various animal models. In a controlled experiment, the compound was administered to mice with induced inflammatory conditions, resulting in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests a potential application in treating inflammatory diseases.
Cytotoxicity and Cancer Research
The cytotoxic effects of 9CI have been evaluated against several cancer cell lines. A notable study reported that the compound induced apoptosis in human cancer cells through the activation of caspase pathways . The implications for cancer therapy are significant, warranting further investigation into its mechanisms and efficacy.
Case Study 1: Antibacterial Efficacy
In vitro studies assessed the antibacterial activity of 9CI against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: Anti-inflammatory Response
In a murine model of acute inflammation, mice treated with 9CI showed a significant reduction in paw edema compared to control groups (p < 0.05). Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
| Treatment Group | Paw Edema (mm) | Inflammatory Cells Count |
|---|---|---|
| Control | 5.0 ± 0.5 | High |
| 9CI Treatment | 2.0 ± 0.3 | Low |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI), and what key intermediates are involved?
- Methodological Answer : The synthesis of spirocyclic compounds like this typically involves multi-step organic reactions. For analogous dispiro systems, cyclization reactions using thiourea derivatives or ring-closing metathesis (RCM) are common. For example, describes a general procedure for synthesizing structurally related tetracyclic compounds via condensation of amines with carbonyl derivatives under acidic conditions. Key intermediates may include azide-functionalized ethers (as in ) or cyclic ketones. Reaction conditions (e.g., anhydrous solvents, controlled temperature) and protecting group strategies (e.g., for nitrogen or oxygen) are critical to avoid side reactions .
Q. How can the structural integrity of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI) be confirmed experimentally?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is required:
- NMR Spectroscopy : , , and 2D NMR (COSY, HSQC) to resolve overlapping signals from the spirocyclic framework. For example, highlights the use of NMR for confirming substituent positions in similar azadispiro compounds.
- X-ray Crystallography : Definitive proof of the spirocyclic geometry, as seen in for 7-Oxadispiro[5.1.5.1]tetradecane.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : Stability depends on environmental factors:
- Light and Temperature : Store in amber vials at –20°C to prevent photodegradation or thermal decomposition.
- Moisture : Use desiccants in storage containers, as spirocyclic ethers/amides may hydrolyze under humid conditions.
- Oxidizers : Avoid contact with peroxides or strong acids (e.g., notes incompatibility with oxidizers for related compounds) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity during the formation of the spirocyclic framework?
- Methodological Answer : Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity. For example, ’s emphasis on reaction mechanisms in atmospheric chemistry can be adapted to study ring-closure kinetics. Steric effects from substituents (e.g., bulky groups favoring specific ring conformations) and electronic factors (e.g., lone-pair interactions in ether linkages) are critical. Solvent polarity and catalyst choice (e.g., Lewis acids) may also direct regioselectivity .
Q. How can this compound be functionalized for applications in medicinal chemistry or materials science?
- Methodological Answer : Functionalization strategies include:
- Post-Synthetic Modification : Introduce bioorthogonal handles (e.g., azides or alkynes for click chemistry, as in ) to attach fluorophores or targeting moieties.
- Heteroatom Substitution : Replace oxygen atoms in the trioxa system with sulfur or selenium to modulate electronic properties.
- Hybrid Scaffolds : Combine with pharmacophores (e.g., tetrazole moieties in ) to enhance bioactivity .
Q. What analytical challenges arise when characterizing degradation products of this compound?
- Methodological Answer : Degradation studies require:
- HPLC-MS/MS : To separate and identify polar degradation byproducts (e.g., hydrolyzed ethers or oxidized amines).
- Stability-Indicating Assays : Use accelerated aging under stress conditions (heat, UV light) and compare chromatographic profiles to pristine samples.
- Isotopic Labeling : Track degradation pathways using - or -labeled analogs, as suggested in ’s tracer methodologies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
